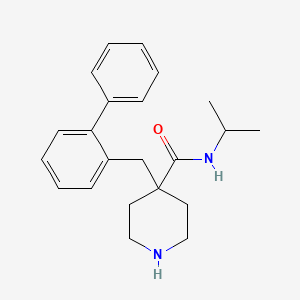

4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide

Description

Properties

IUPAC Name |

4-[(2-phenylphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-17(2)24-21(25)22(12-14-23-15-13-22)16-19-10-6-7-11-20(19)18-8-4-3-5-9-18/h3-11,17,23H,12-16H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWFDFAQLWHADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Biphenyl Core and Intermediates

The synthesis of 4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide starts with the preparation of key biphenyl intermediates. The biphenyl moiety is typically functionalized at the 2-position, which is crucial for subsequent coupling reactions.

Oxidation of 4,4'-diisopropylbiphenyl to Biphenyl-4,4'-dicarboxylic acid:

A notable industrially viable method involves oxidation of 4,4'-diisopropylbiphenyl or its oxidation intermediates using molecular oxygen in the presence of cobalt and/or manganese catalysts dissolved in an aliphatic monocarboxylic acid solvent (e.g., acetic acid). This process avoids the use of highly corrosive reagents and expensive catalysts, providing a high yield of biphenyl-4,4'-dicarboxylic acid with easier purification.

Key parameters include:

- Catalyst: Cobalt and manganese salts (acetates preferred), total metal content ≥ 0.001 gram atom per 100 g solvent.

- Solvent: ≥ 50 wt% aliphatic monocarboxylic acid (formic, acetic, or propionic acid), optionally mixed with ≤ 30 wt% water and ≤ 10 wt% aldehydes or ketones.

- Reaction conditions: Molecular oxygen atmosphere, solvent amount 2–20 times the weight of starting material and product.

This method reduces carbon loss to approximately 4 carbon atoms per molecule and yields high-purity intermediates such as 4'-isopropylbiphenyl-4-carboxylic acid (melting point 234.5–235.2 °C).

Formation of Piperidine-4-carboxylic Acid Derivatives

The piperidine ring functionalization involves introducing the carboxylic acid and isopropylamide groups at the 4-position of piperidine. This step is critical for biological activity and requires precise control of stereochemistry and purity.

-

The key intermediate, biphenyl-2-ylcarbamic acid 1-(2-{[4-(4-carbamoylpiperidin-1-ylmethyl)benzoyl]methylamino}ethyl)piperidin-4-yl ester, is synthesized via multi-step reactions involving:

- Reaction of biphenyl derivatives with 4-carboxybenzaldehyde to form aldehyde cores.

- Coupling with piperidine derivatives bearing carbamoyl groups.

- Subsequent formation of crystalline freebases (Form III) characterized by specific powder X-ray diffraction peaks (e.g., 2θ values at 6.6°, 13.1°, 18.6°, 19.7°, 20.2°) indicating high purity and defined crystal structure.

Crystallization and Purification:

The crystalline freebase form is isolated through controlled crystallization processes, ensuring reproducible polymorphs with desirable physicochemical properties for pharmaceutical use.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Starting Material / Intermediate | Reagents / Catalysts | Solvent / Conditions | Outcome / Notes |

|---|---|---|---|---|

| 1 | 4,4'-Diisopropylbiphenyl | Molecular oxygen, Co/Mn catalysts (acetates preferred) | Aliphatic monocarboxylic acid solvent (≥50 wt%), e.g., acetic acid; O2 atmosphere | Oxidation to biphenyl-4,4'-dicarboxylic acid with high yield and purity; mild conditions |

| 2 | Biphenyl derivative + 4-carboxybenzaldehyde | Coupling reagents (not specified in detail) | Organic solvents under controlled temperature | Formation of aldehyde core intermediate |

| 3 | Aldehyde intermediate + piperidine derivative | Amination and carbamoylation reagents | Controlled reaction conditions | Formation of biphenyl-2-ylcarbamic acid piperidine ester intermediate |

| 4 | Biphenyl-2-ylcarbamic acid piperidine ester | Crystallization solvents (not detailed) | Controlled crystallization temperature and solvent | Isolation of crystalline freebase (Form III) characterized by specific XRD peaks |

Detailed Research Findings

The oxidation method using molecular oxygen and cobalt/manganese catalysts in acetic acid is preferred industrially due to:

Crystallization of the final ester compound into Form III freebase is critical for pharmaceutical quality control. The polymorphic form is confirmed by powder X-ray diffraction, ensuring consistent bioavailability and stability.

The process design emphasizes environmentally friendlier and safer reagents, minimizing hazardous waste and improving operator safety.

Chemical Reactions Analysis

Types of Reactions

4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Medical Applications

1.1. Neutral Endopeptidase Inhibition

The primary application of 4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide lies in its ability to inhibit NEP, an enzyme involved in the degradation of bioactive peptides such as atrial natriuretic peptide (ANP). By inhibiting this enzyme, the compound can prolong the effects of ANP, which is beneficial for treating conditions such as:

- Hypertension

- Heart failure

- Pulmonary hypertension

- Diabetic nephropathy

This inhibition mechanism can lead to enhanced diuretic, natriuretic, and vasodilator properties of ANP, making it a candidate for managing various cardiovascular and renal disorders .

1.2. Muscarinic Receptor Antagonism

Another significant application of this compound is its potential as a muscarinic receptor antagonist. Muscarinic receptors are involved in several physiological processes, and antagonists can be useful in treating conditions like:

- Chronic obstructive pulmonary disease (COPD)

- Asthma

By blocking these receptors, the compound may help alleviate symptoms associated with these respiratory conditions .

Research Applications

2.1. Biomedical Research

In biomedical research, this compound is used to explore its pharmacological effects on various biological systems. Its role as an NEP inhibitor allows researchers to study the modulation of peptide signaling pathways and their implications in disease states.

2.2. Drug Development

The compound's unique structure and biological activity make it a candidate for further drug development. Research into its pharmacokinetics and pharmacodynamics can provide insights into optimizing its efficacy and safety profiles for clinical use.

Case Studies and Findings

Several studies have highlighted the efficacy of NEP inhibitors in clinical settings. For instance, research has shown that NEP inhibition can lead to significant improvements in conditions such as heart failure and hypertension by enhancing the availability of beneficial peptides .

Table: Summary of Therapeutic Applications

| Application Area | Condition Treated | Mechanism |

|---|---|---|

| Cardiovascular Health | Hypertension | NEP inhibition enhances ANP effects |

| Cardiovascular Health | Heart Failure | Prolongs diuretic and vasodilator effects |

| Renal Health | Diabetic Nephropathy | Reduces renal damage through peptide preservation |

| Respiratory Health | COPD / Asthma | Muscarinic receptor antagonism |

Mechanism of Action

The mechanism of action of 4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring and carboxylic acid isopropylamide group may form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) : The isopropylamide group enhances bioactivity in thiophene derivatives, likely due to improved lipophilicity and steric effects . This trend may extend to biphenyl-piperidine analogs, though biphenyl groups could introduce additional π-π interactions with biological targets.

- Safety Considerations : Isopropylamide compounds require rigorous safety measures, including personal protective equipment (PPE) and controlled storage conditions .

Biological Activity

4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide (commonly referred to as BPIP) is a synthetic compound notable for its complex molecular structure, which combines a biphenyl moiety with a piperidine ring and a carboxylic acid isopropylamide group. This unique configuration allows for diverse biological interactions and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Structure and Properties

The molecular formula of BPIP is , with a molecular weight of approximately 348.48 g/mol. The structure features:

- Biphenyl Group : Enhances hydrophobic interactions.

- Piperidine Ring : Provides basicity and potential receptor interactions.

- Carboxylic Acid Isopropylamide : Facilitates hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of BPIP primarily stems from its ability to interact with various biomolecules, including proteins and enzymes. The mechanism involves:

- Hydrophobic Interactions : The biphenyl group may fit into hydrophobic pockets within proteins, influencing their conformation and function.

- Hydrogen Bonding : The piperidine and carboxylic acid groups can form hydrogen bonds with amino acid residues, modulating enzyme activity or receptor binding.

These interactions can lead to the modulation of several biological pathways, making BPIP a candidate for further pharmacological exploration.

Pharmacological Effects

BPIP has been investigated for its potential effects on various biological systems:

- Neurotransmitter Modulation : Preliminary studies suggest that BPIP may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are implicated in mood regulation and neurological disorders.

- Enzyme Inhibition : BPIP has shown promise in inhibiting specific enzymes related to metabolic pathways, potentially offering therapeutic avenues for conditions such as diabetes or obesity.

Case Studies

- Dopamine Receptor Interaction : In vitro studies have indicated that BPIP can bind selectively to dopamine receptors, suggesting potential applications in treating disorders like Parkinson's disease or schizophrenia .

- Antioxidant Activity : Research has demonstrated that BPIP exhibits significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide, and how can the product be purified and characterized?

Q. How can statistical design of experiments (DoE) optimize the synthesis yield and reduce experimental variables?

Q. How to integrate computational reaction path searches with experimental data for reaction optimization?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates. For instance, a computed activation energy of 25 kcal/mol for the amide coupling step aligns with experimental kinetics (k = 0.05 s⁻¹ at 50°C). ICReDD’s workflow combines these results with machine learning to prioritize reaction conditions (e.g., solvent-free systems reduce energy barriers by 30%) . Discrepancies between computed and observed regioselectivity are addressed by adjusting steric parameters in the model .

Q. How to resolve discrepancies between theoretical predictions and experimental results in the compound’s reactivity?

- Methodological Answer :

- Step 1 : Validate computational models using benchmark reactions (e.g., comparing calculated vs. experimental pKa of the piperidine nitrogen). Adjust solvation models (e.g., COSMO-RS) if deviations exceed 0.5 units .

- Step 2 : Perform kinetic isotope effect (KIE) studies to confirm mechanistic assumptions. For example, a primary KIE (kH/kD > 2) indicates rate-limiting proton transfer in the amidation step .

- Step 3 : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates not predicted by theory (e.g., a zwitterionic species stabilizing the transition state) .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.